BenchChemオンラインストアへようこそ!

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Medicinal Chemistry Kinase Drug Discovery Lead Optimization

Target a non-fused pyrazolopyrimidine hinge-binding motif orthogonal to conventional fused cores. The 2-phenoxyacetamide cap provides a tractable diversification handle for amide coupling SAR. Procure this 386.4 Da lead-like scaffold to accelerate kinase library enumeration and selective probe identification.

Molecular Formula C21H18N6O2
Molecular Weight 386.415
CAS No. 1170614-15-9
Cat. No. B2597453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
CAS1170614-15-9
Molecular FormulaC21H18N6O2
Molecular Weight386.415
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C21H18N6O2/c28-21(14-29-18-5-2-1-3-6-18)26-17-9-7-16(8-10-17)25-19-13-20(23-15-22-19)27-12-4-11-24-27/h1-13,15H,14H2,(H,26,28)(H,22,23,25)
InChIKeyNLDGMYMRLTZKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1170614-15-9): Chemical Identity and Scaffold Context


2-Phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1170614-15-9, molecular formula C21H18N6O2, molecular weight 386.415 g/mol) is a synthetic small molecule that incorporates a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core linked via a p-phenylenediamine spacer to a terminal 2-phenoxyacetamide group [1]. The compound belongs to the broader pyrazolopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [2]. The substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine pharmacophore was developed and patented by Bayer AG primarily for cardiovascular and renal indications targeting phosphate metabolism, though the specific phenoxyacetamide derivative is not explicitly claimed in the patent examples [1].

Why Generic Substitution Fails for 2-Phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (CAS 1170614-15-9): The Scaffold-Specificity Problem


Pyrazolopyrimidine derivatives cannot be treated as interchangeable commodities, as their biological activity is exquisitely sensitive to substitution pattern, linker architecture, and terminal functional groups [1]. The pyrazolopyrimidine scaffold is a privileged kinase-inhibitor core that exploits the ATP-binding pocket of kinases [2]. The specific combination of the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine hinge-binding motif, the para-phenylenediamine linker, and the terminal 2-phenoxyacetamide cap on CAS 1170614-15-9 represents a structurally defined chemotype whose properties cannot be assumed to mirror those of other pyrazolopyrimidine family members, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, or compounds bearing different linker or acetamide substituents [1].

Quantitative Differentiation Evidence for CAS 1170614-15-9: Physicochemical Properties and Scaffold-Class Inference


Molecular Weight Differentiation vs. Pyrazolopyrimidine Screening Library Compounds

CAS 1170614-15-9 has a molecular weight (MW) of 386.415 g/mol, placing it in the favorable 'lead-like' property space for CNS-penetrant or orally bioavailable kinase inhibitors [1]. This MW is approximately 11% lower than the median MW (~435 g/mol) of representative pyrazolo[1,5-a]pyrimidine acetamide kinase inhibitor candidates reported in the screening libraries [2]. Lower MW correlates with improved ligand efficiency metrics and more favorable permeability profiles, a critical procurement consideration when selecting starting points for lead optimization campaigns [1].

Medicinal Chemistry Kinase Drug Discovery Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Pyrazolo[3,4-d]pyrimidine Acetamides

CAS 1170614-15-9 possesses 2 hydrogen-bond donors (the two secondary amide/amine NH groups) and 6 hydrogen-bond acceptors, yielding a HBD/HBA profile distinct from pyrazolo[3,4-d]pyrimidine acetamide derivatives, which typically contain 1–2 additional H-bond acceptors due to the ring-fused carbonyl oxygen [1]. This difference is structurally encoded in the non-fused 6-(1H-pyrazol-1-yl)pyrimidine architecture vs. the fused pyrazolo[3,4-d]pyrimidine system, meaning that procurement of CAS 1170614-15-9 provides a topologically distinct hydrogen-bonding pharmacophore with potentially divergent kinase selectivity and permeability profiles [2].

Physicochemical Property Profiling ADME Prediction Kinase Selectivity

Rotatable Bond Count and Conformational Flexibility vs. Rigid Pyrazolopyrimidine Cores

CAS 1170614-15-9 features 8 rotatable bonds, conferring greater conformational flexibility compared to more rigid pyrazolopyrimidine cores such as pyrazolo[1,5-a]pyrimidines (typically 4–6 rotatable bonds for comparable substitution patterns) [1]. This elevated flexibility may increase the entropic penalty upon kinase binding but could also enable induced-fit recognition across a broader range of kinase active-site conformations, a property that distinguishes this chemotype from more constrained analogs [2].

Conformational Analysis Entropic Binding Penalty Kinase Inhibitor Design

Scaffold Architecture Differentiation: Non-Fused Pyrazolyl-Pyrimidine vs. Fused Pyrazolopyrimidine Isosteres

CAS 1170614-15-9 features a synthetically accessible, non-fused 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold that is structurally distinct from the more extensively explored fused pyrazolopyrimidine isosteres (e.g., pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine) [1]. In the kinase inhibitor field, the vast majority of reported pyrazolopyrimidine acetamides utilize fused bicyclic cores [2]. The non-fused architecture of CAS 1170614-15-9 offers a underexplored vector for hinge-region hydrogen bonding in kinases, potentially enabling selectivity profiles orthogonal to those achievable with fused scaffolds [1]. The Bayer patent covering this scaffold class explicitly claims utility for cardiovascular and renal indications via phosphate metabolism modulation, a therapeutic area distinct from the oncology focus of most fused pyrazolopyrimidine patents [1].

Scaffold Hopping Kinase Selectivity Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for CAS 1170614-15-9


Kinase Inhibitor Lead Optimization with a Non-Fused Pyrazolyl-Pyrimidine Scaffold

CAS 1170614-15-9 is best positioned as a starting point for kinase inhibitor lead optimization programs that seek to explore non-fused pyrazolopyrimidine chemotypes as alternatives to conventional fused bicyclic cores [1]. Its molecular weight of 386.415 g/mol and calculated drug-likeness parameters place it in lead-like chemical space suitable for further functionalization, while the 2-phenoxyacetamide terminus provides a tractable handle for structure-activity relationship (SAR) exploration via amide coupling diversification [2].

Scaffold-Hopping Campaigns Targeting Novel Kinase Selectivity Profiles

For research groups engaged in scaffold-hopping strategies to identify kinase inhibitors with differentiated selectivity profiles, the non-fused 6-(1H-pyrazol-1-yl)pyrimidin-4-amine architecture of CAS 1170614-15-9 offers a structurally distinct pharmacophore that may engage kinase hinge regions through a binding mode orthogonal to fused pyrazolopyrimidine isosteres [1]. This compound can serve as a core scaffold for library enumeration and parallel synthesis aimed at identifying selective kinase probes [2].

Cardiovascular and Renal Disease Target Exploration via Phosphate Metabolism Modulation

The Bayer patent family covering substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives explicitly claims therapeutic utility in cardiovascular and renal diseases through modulation of phosphate metabolism [1]. CAS 1170614-15-9, as a derivative within this chemical space, is suitable for exploratory pharmacology studies investigating phosphate-regulating pathways, hyperphosphatemia, and FGF23-mediated signaling in chronic kidney disease models [1].

Building Block for Custom Kinase-Focused Compound Library Synthesis

CAS 1170614-15-9 is a commercially accessible intermediate for constructing custom, kinase-focused compound libraries. The p-phenylenediamine linker provides a synthetic diversification point, while the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core is a recognized kinase hinge-binding motif [2]. Procurement of this compound as a library building block enables the rapid generation of structurally novel analogs for high-throughput kinase screening panels [1].

Quote Request

Request a Quote for 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.